![molecular formula C8H5BrO2 B3268407 4-Bromoisophthalaldehyde CAS No. 479258-37-2](/img/structure/B3268407.png)
4-Bromoisophthalaldehyde
Overview
Description
4-Bromoisophthalaldehyde is a chemical compound used in various applications. It is often used in laboratory settings for the synthesis of substances .
Synthesis Analysis
In a study, 2-bromoisophthalaldehyde-2-aminofluorene (M1) was synthesized and its structure was confirmed by infrared spectroscopy, Fourier transform mass spectrometry, and UV-visible spectroscopy .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as infrared spectroscopy, Fourier transform mass spectrometry, and UV-visible spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex, involving a multitude of species and a vast array of reaction products .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. These properties include density, color, hardness, melting and boiling points, and electrical conductivity .Safety and Hazards
Future Directions
The future directions for the use of 4-Bromoisophthalaldehyde could involve its use in the synthesis of new materials and the establishment of structure–function relationships . Further improvement in chromophore hyperpolarizability is feasible without unacceptable tradeoffs with optical loss or stability .
properties
IUPAC Name |
4-bromobenzene-1,3-dicarbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO2/c9-8-2-1-6(4-10)3-7(8)5-11/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEGHDHVRJAKJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C=O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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